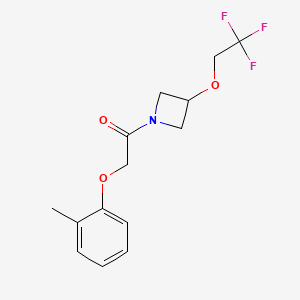![molecular formula C15H14Cl2N4OS B3018090 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-31-4](/img/structure/B3018090.png)
3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a derivative of the triazolopyrimidine family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is represented, and their relevance as antibacterial agents is highlighted. The synthesis of similar compounds involves the use of various starting materials and reagents to construct the triazolopyrimidine core, which can be further modified to introduce different substituents that may affect the biological activity of the compounds.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives is typically achieved through a multistep process. In the first paper, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines is accomplished by oxidizing pyrimidinylhydrazones with iodobenzene diacetate in dichloromethane . This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and modifying the reaction conditions to incorporate the 3,4-dichlorobenzylthio and propyl groups at the relevant positions on the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. This core structure can be further substituted with various functional groups, which can significantly influence the chemical and biological properties of the molecules. The presence of a 3,4-dichlorobenzylthio group in the compound of interest suggests potential interactions with biological targets, possibly through hydrophobic and halogen bonding, while the propyl group may contribute to the compound's lipophilicity.
Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the core structure. The reactivity of the compound may include nucleophilic substitution reactions, where the thioether group could potentially be displaced or modified. Additionally, the presence of halogens on the benzyl ring may facilitate electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of the dichlorobenzylthio group is likely to increase the compound's molecular weight and hydrophobicity, which could affect its solubility and distribution in biological systems. The propyl group may contribute to the lipophilic character of the compound, potentially affecting its membrane permeability and pharmacokinetic profile. The specific properties of the compound would need to be determined experimentally to fully understand its behavior in various environments.
属性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4OS/c1-2-3-10-7-13(22)18-14-19-20-15(21(10)14)23-8-9-4-5-11(16)12(17)6-9/h4-7H,2-3,8H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBEBZSHYMKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)
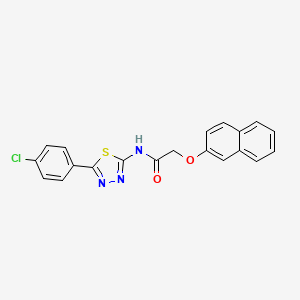
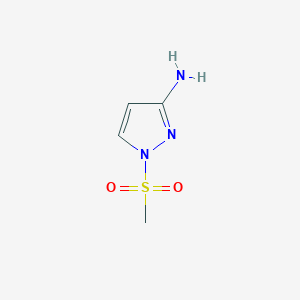
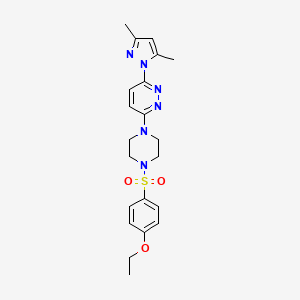
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)
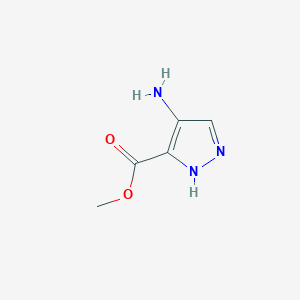



![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

